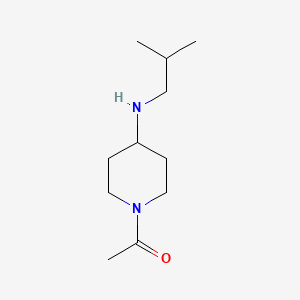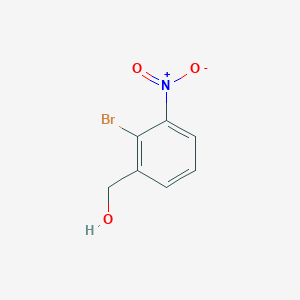![molecular formula C8H6ClF3N2O2 B3038866 2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide CAS No. 923155-43-5](/img/structure/B3038866.png)
2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide
Vue d'ensemble
Description
2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide, often referred to as 2-COTPA, is a synthetic organic compound used for a variety of scientific research applications. It has been widely used in the field of organic synthesis and is known for its unique properties, such as its ability to form stable complexes with metal ions and its low solubility in water. In addition, 2-COTPA has been found to be an effective inhibitor of certain enzymes, making it an attractive compound for use in biochemical and physiological research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Novel methods for synthesizing related compounds, including 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, have been developed. These methods involve starting from commercially available chloropyridine carboxylic acids and proceeding through various chemical reactions (Karpina et al., 2019); (Palamarchuk et al., 2019).
Chemical Reactivity and Derivatives : Research on 2-(2-Chloro-6-fluorophenyl)acetamides, which share structural similarities, demonstrates their potential as thrombin inhibitors, highlighting the reactivity and applicability of chloro-fluorophenyl acetamides in medicinal chemistry (Lee et al., 2007).
Spectroscopic Characterization : Detailed spectroscopic studies, such as NMR experiments, have been conducted on similar compounds for accurate structural characterization. This is crucial for understanding the chemical behavior and potential applications of these compounds (Knaack et al., 2001).
Biological and Pharmacological Applications
Herbicide Antidotes : Some derivatives of chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides have shown strong potential as herbicide antidotes. This suggests that related compounds like 2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide could be explored for agricultural applications (Dotsenko et al., 2019).
Fluorescent Probes : Research on the synthesis of fluorinated derivatives of sigma-1 receptor modulators indicates that these compounds can be useful in developing fluorescent probes for biological applications (Kuznecovs et al., 2020).
Metal Ion Complexes and Tautomerism : The synthesis of metal ion complexes with N-pyridin-2-yl methyl-acetamide and studies on tautomerism of acylaminopyridines provide insights into the coordination chemistry and stability of these compounds, which can be crucial for developing new materials or pharmaceuticals (Karim et al., 2005); (Katritzky & Ghiviriga, 1995).
Mécanisme D'action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on their specific structure and the presence of other functional groups .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the interaction of the compound with its targets, leading to changes in their function.
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to affect various pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from the modulation of enzyme activity to the alteration of signal transduction pathways.
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridine derivatives, such as their lipophilicity and electronic properties, can influence their pharmacokinetic behavior . These properties can affect the compound’s bioavailability, as well as its distribution within the body, its metabolism, and its excretion.
Result of Action
The interaction of trifluoromethylpyridine derivatives with their targets can lead to various effects at the molecular and cellular level . These can include the modulation of enzyme activity, the alteration of cellular signaling pathways, and changes in gene expression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s physicochemical properties can influence its behavior in different environments .
Propriétés
IUPAC Name |
2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)2-14(7(5)16)3-6(13)15/h1-2H,3H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYYALBMAJPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)CC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)
![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)





![3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B3038800.png)

![7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3038803.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038804.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038805.png)